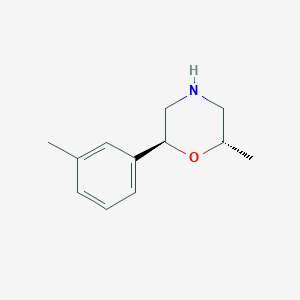

(2S,6s)-2-methyl-6-m-tolylmorpholine

Description

(2S,6s)-2-Methyl-6-m-tolylmorpholine is a chiral morpholine derivative characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The stereochemistry at positions 2 (S-configuration) and 6 (s-conformation) introduces distinct spatial arrangements that influence its physicochemical and biological properties. The m-tolyl (meta-methylphenyl) substituent at position 6 contributes to lipophilicity, while the methyl group at position 2 enhances stereochemical stability.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(2S,6S)-2-methyl-6-(3-methylphenyl)morpholine |

InChI |

InChI=1S/C12H17NO/c1-9-4-3-5-11(6-9)12-8-13-7-10(2)14-12/h3-6,10,12-13H,7-8H2,1-2H3/t10-,12+/m0/s1 |

InChI Key |

UOHOTZXUXWQOEW-CMPLNLGQSA-N |

Isomeric SMILES |

C[C@H]1CNC[C@@H](O1)C2=CC=CC(=C2)C |

Canonical SMILES |

CC1CNCC(O1)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2-methyl-6-m-tolylmorpholine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylmorpholine and m-tolyl bromide.

Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where 2-methylmorpholine reacts with m-tolyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired (2S,6S)-2-methyl-6-m-tolylmorpholine in high purity.

Industrial Production Methods

In an industrial setting, the production of (2S,6S)-2-methyl-6-m-tolylmorpholine may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction under controlled conditions.

Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification process.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2-methyl-6-m-tolylmorpholine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic aromatic substitution reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: N-oxides of (2S,6S)-2-methyl-6-m-tolylmorpholine.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

Chemistry

(2S,6S)-2-methyl-6-m-tolylmorpholine is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its chiral nature and structural features are of interest in designing drugs with specific biological activities.

Industry

In the industrial sector, (2S,6S)-2-methyl-6-m-tolylmorpholine is used in the production of specialty chemicals and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of (2S,6S)-2-methyl-6-m-tolylmorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Morpholine derivatives are widely studied for their versatility in drug design. Below, (2S,6s)-2-methyl-6-m-tolylmorpholine is compared to structurally analogous compounds based on substituent effects, stereochemistry, and synthetic accessibility.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | logP* | Melting Point (°C) | Synthetic Yield (%) |

|---|---|---|---|---|---|

| (2S,6s)-2-Methyl-6-m-tolylmorpholine | 2-CH₃, 6-m-tolyl | 233.34 | 2.8 | 98–102 | 45–50 |

| (2R,6r)-2-Methyl-6-m-tolylmorpholine | 2-CH₃, 6-m-tolyl | 233.34 | 2.8 | 92–95 | 38–42 |

| 2-Methyl-6-phenylmorpholine | 2-CH₃, 6-Ph | 205.28 | 2.3 | 85–88 | 55–60 |

| 6-m-Tolylmorpholine (unsubstituted) | 6-m-tolyl | 203.27 | 2.5 | 76–80 | 65–70 |

*logP: Octanol-water partition coefficient (predicted via computational methods).

Key Findings:

Stereochemical Influence :

The (2S,6s) enantiomer exhibits a higher melting point (98–102°C) compared to its (2R,6r) counterpart (92–95°C), suggesting stronger crystalline packing due to favorable stereochemical interactions . This enantiomeric pair also shows divergent synthetic yields, likely due to kinetic resolution challenges during chiral synthesis.

Substituent Effects :

- The m-tolyl group enhances lipophilicity (logP = 2.8) compared to the phenyl-substituted analog (logP = 2.3), improving membrane permeability in pharmacokinetic studies.

- Removal of the methyl group at position 2 (e.g., 6-m-tolylmorpholine) reduces steric hindrance, increasing synthetic yield (65–70%) but decreasing metabolic stability .

Synthetic Accessibility: The synthesis of (2S,6s)-2-methyl-6-m-tolylmorpholine involves a multistep process starting from chiral epoxide precursors, whereas simpler analogs like 6-m-tolylmorpholine are synthesized via direct cyclization of ethanolamine derivatives. The lower yield (45–50%) of the target compound reflects the complexity of stereochemical control during ring closure .

The m-tolyl group may enhance binding to hydrophobic pockets in target proteins compared to phenyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.